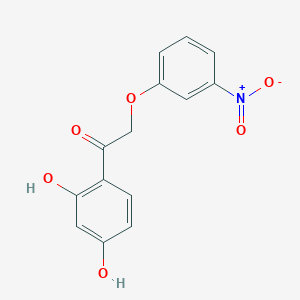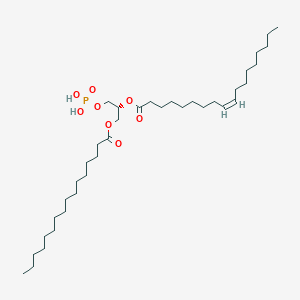
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Übersicht
Beschreibung
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (1,2-POPA) is a phospholipid that contains saturated palmitic acid (16:0) and monounsaturated oleic acid (18:1) inserted at the sn-1 and sn-2 positions, respectively . It is an amphiphilic molecule containing hydrophobic saturated palmitic acid and unsaturated oleic acid tails and a hydrophilic phosphate head connected by glycerol . It is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts .
Molecular Structure Analysis
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a diacylglycerol phospholipid. The fatty acid composition, i.e., saturated chain in the sn-1 position and unsaturated chain in the sn-2 position, mimics mammalian phospholipid composition .
Chemical Reactions Analysis
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate can be used in the generation of micelles, liposomes, and other types of artificial membranes .
Physical And Chemical Properties Analysis
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate has a molecular formula of C37H71O8P and a molecular weight of 674.9 g/mol . It is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are palmitoyl and oleoyl respectively .
Wissenschaftliche Forschungsanwendungen
Enzymatic Properties and Specificity
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate has been studied for its role in various enzymatic processes. For instance, the glycerol-3-phosphate acyltransferases from pea and spinach chloroplasts show specificity for glycerol 3-phosphate as an acyl acceptor, predominantly acylating at the C-1 position. When given mixtures of different acyl groups, these enzymes prefer the oleoyl group, indicating a specificity that aligns with the structure of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (Frentzen, Heinz, McKeon, & Stumpf, 2005).
Chemical Synthesis and Utility
Chemical synthesis studies have contributed to understanding the utility of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate. The synthesis of diphosphoinositide, involving 1-palmitoyl-2-oleoyl-sn-glycero-3-iodohydrin, highlights the chemical processes through which such compounds can be formed and their potential applications in broader biochemical contexts (Shevchenko, Tsirenina, Molotkovsky, & Bergelson, 1975).
Cellular Signaling and Interaction
In cellular signaling, lysophosphatidic acid (LPA), which includes 1-acyl-sn-glycero-3-phosphate structures, is significant. Studies on human A431 cells indicate that the structure of LPA, including variations like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate, is critical for receptor activation in calcium mobilization pathways (Jalink et al., 1995).
Lipid Membrane Research
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate has applications in lipid membrane research. Enzyme-assisted synthesis methods have been developed for high-purity, chain-deuterated phosphocholines like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, demonstrating its use in experimental techniques that study membrane properties (Bogojevic & Leung, 2020).
Phase Behavior in Biological Membranes
The phase behavior of biological membranes incorporating compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a crucial area of study. Investigations into the phase transitions and molecular organization of such phospholipids, and their analogues, provide insights into the fluidity and stability of cell membranes under various conditions (Yepuri, Darwish, Krause‐Heuer, Leung, Delhom, Wacklin, & Holden, 2016).
Zukünftige Richtungen
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a crucial component for the fluidity of membranes under physiological conditions . It is also used in systems mimicking the cell membrane such as Nanodiscs . Therefore, it is expected to continue playing a significant role in future research related to cell membrane studies and drug delivery systems .
Eigenschaften
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVZUEPSMJNLOM-QEJMHMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264095 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PA(16:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
CAS RN |
62600-81-1 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



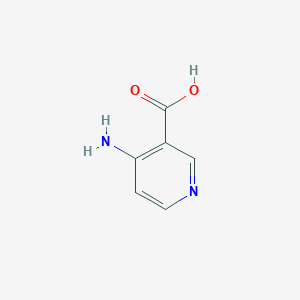


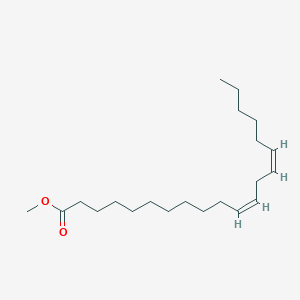
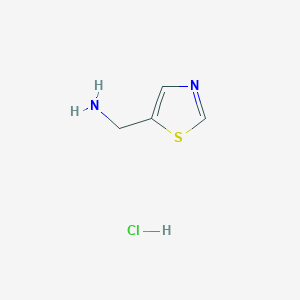
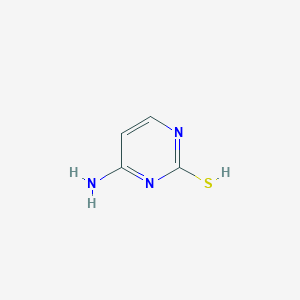
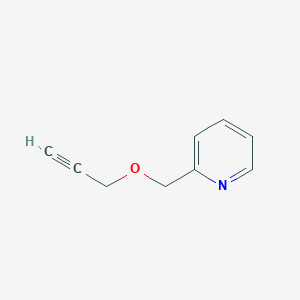

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)

